Streptozotocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

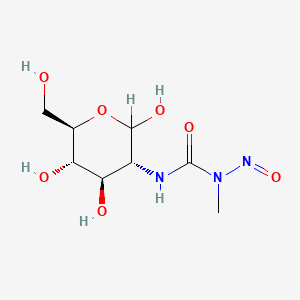

Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is a glucosamine-nitrosourea compound derived from the soil bacterium Streptomyces achromogenes. Streptozocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals and is used in medicine for treating certain cancers of the islets of Langerhans .

Preparation Methods

Streptozocin is synthesized through a series of chemical reactions involving glucosamine and nitrosourea. The synthetic route typically involves the nitrosation of glucosamine derivatives. Industrial production methods involve the fermentation of Streptomyces achromogenes followed by extraction and purification processes .

Chemical Reactions Analysis

Streptozocin undergoes various chemical reactions, including:

Oxidation: Streptozocin can be oxidized under specific conditions, leading to the formation of different oxidative products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Streptozocin can participate in substitution reactions, particularly involving its nitrosourea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Streptozocin has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: Streptozocin is used to induce diabetes in experimental animals, providing a model for studying diabetes and its complications.

Medicine: It is used in the treatment of metastatic pancreatic islet cell carcinoma. Streptozocin is also used in research to study the effects of diabetes on different organs and systems.

Industry: Streptozocin is used in the pharmaceutical industry for the development of antineoplastic agents and other therapeutic compounds .

Mechanism of Action

Streptozocin exerts its effects primarily through the alkylation and cross-linking of DNA strands, leading to the inhibition of DNA synthesis. This results in cell death, particularly in rapidly dividing cells such as cancer cells. Streptozocin is selectively toxic to pancreatic beta cells due to its uptake by the glucose transporter protein GLUT2. The DNA damage induced by streptozocin activates poly(ADP-ribose) polymerase (PARP), which plays a significant role in the induction of diabetes .

Comparison with Similar Compounds

Streptozocin is often compared with other alkylating agents such as:

Gemcitabine: Another antineoplastic agent used in the treatment of pancreatic cancer.

Alloxan: A compound similar to streptozocin in its ability to induce diabetes in experimental animals. .

Properties

Molecular Formula |

C8H15N3O7 |

|---|---|

Molecular Weight |

265.22 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7?/m1/s1 |

InChI Key |

ZSJLQEPLLKMAKR-YDEIVXIUSA-N |

Isomeric SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)N=O |

SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Canonical SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |

melting_point |

239 °F (Decomposes) (NTP, 1992) |

physical_description |

D-glucose, 2-deoxy-2-[[(methylnitrosoamino)-carbonyl]amino]- is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |

solubility |

Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B8792488.png)

![6-Isopropyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8792511.png)

![N-[2-(2-nitrophenyl)ethyl]acetamide](/img/structure/B8792568.png)